Imiclopazine: A Technical Guide to its Chemical Structure and Putative Synthesis
Imiclopazine: A Technical Guide to its Chemical Structure and Putative Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Imiclopazine is a phenothiazine (B1677639) derivative that was investigated for its potential antipsychotic properties. While it did not proceed to market, its complex molecular architecture presents a case study in multi-step organic synthesis, combining a tricyclic phenothiazine core with a substituted piperazine (B1678402) side chain. This technical guide provides a comprehensive overview of the chemical structure of Imiclopazine and outlines a plausible synthetic pathway based on established chemical principles and analogous reactions found in the scientific and patent literature.
Chemical Structure of Imiclopazine
Imiclopazine is chemically known as 1-(2-(4-(3-(2-chlorophenothiazin-10-yl)propyl)-1-piperazinyl)ethyl)-3-methylimidazolidin-2-one. Its structure is characterized by a 2-chlorophenothiazine (B30676) nucleus connected via a propyl linker to a piperazine ring, which in turn is substituted with a methyl-imidazolidinone moiety.
| Identifier | Value |
| IUPAC Name | 1-(2-(4-(3-(2-chlorophenothiazin-10-yl)propyl)-1-piperazinyl)ethyl)-3-methylimidazolidin-2-one[1][2] |
| CAS Number | 7224-08-0 (parent compound)[3][4] |
| Chemical Formula | C₂₅H₃₂ClN₅OS[3] |
| Molecular Weight | 486.08 g/mol [3] |
| SMILES | CN1CCN(C(=O)N(C1)CCN1CCN(CCCN2c3ccccc3Sc4cc(Cl)ccc24)CC1)C |
Chemical Structure:
Caption: Chemical structure of Imiclopazine.
Putative Synthesis Pathways
Overall Proposed Synthesis:
Caption: Proposed synthetic pathways for Imiclopazine.
The synthesis can be conceptually divided into the preparation of the phenothiazine core with a reactive side chain and the synthesis of the piperazine-imidazolidinone moiety, followed by their condensation.
Synthesis of the Phenothiazine Intermediate
The synthesis of the phenothiazine core likely begins with 2-chlorophenothiazine, which is then alkylated to introduce the propylpiperazine linker. A key intermediate, 1-[3-(2-chloro-10H-phenothiazin-10-yl)propyl]-4-(2-chloroethyl)piperazine, has been described in the patent literature for the synthesis of similar compounds.
Caption: Synthesis of the phenothiazine intermediate.
Experimental Protocol (General, based on analogous reactions):
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Alkylation of 2-Chlorophenothiazine: 2-Chlorophenothiazine would be reacted with an excess of a dihaloalkane, such as 1,3-dichloropropane or 1-bromo-3-chloropropane, in the presence of a strong base like sodium amide in a non-polar solvent such as toluene (B28343) or xylene. The reaction would likely be heated to drive it to completion.
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Reaction with Piperazine Derivative: The resulting 10-(3-chloropropyl)-2-chlorophenothiazine would then be reacted with a suitable piperazine derivative. For instance, reaction with 1-(2-chloroethyl)piperazine in a polar aprotic solvent like DMF with a base such as potassium carbonate would yield the desired intermediate.
Synthesis of the Piperazine-Imidazolidinone Intermediate
The synthesis of the 1-(2-(piperazin-1-yl)ethyl)-3-methylimidazolidin-2-one intermediate is a crucial step. This would likely be prepared by reacting 1-(2-chloroethyl)-3-methylimidazolidin-2-one with piperazine.
Caption: Synthesis of the piperazine-imidazolidinone intermediate.
Experimental Protocol (General, based on analogous reactions):
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Synthesis of 1-(2-chloroethyl)-3-methylimidazolidin-2-one: This precursor can be synthesized from 1-(2-hydroxyethyl)-3-methylimidazolidin-2-one via chlorination with an agent like thionyl chloride.
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Reaction with Piperazine: 1-(2-chloroethyl)-3-methylimidazolidin-2-one would be reacted with a large excess of piperazine to favor mono-alkylation. The reaction would likely be carried out in a suitable solvent at an elevated temperature. The excess piperazine also acts as a base to neutralize the HCl formed.
Final Condensation Step
The final step in the proposed synthesis of Imiclopazine would be the N-alkylation of the piperazine-imidazolidinone intermediate with the activated phenothiazine derivative.
Caption: Final condensation step to form Imiclopazine.
Experimental Protocol (General, based on analogous reactions):
The two key intermediates, 10-(3-chloropropyl)-2-chlorophenothiazine and 1-(2-(piperazin-1-yl)ethyl)-3-methylimidazolidin-2-one, would be reacted together in a polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile. A base, such as potassium carbonate or sodium carbonate, would be used to scavenge the acid produced. A catalytic amount of sodium iodide could be added to facilitate the reaction via the Finkelstein reaction. The reaction mixture would likely require heating to proceed at a reasonable rate. Purification would likely involve extraction and chromatographic techniques.
Quantitative Data
No specific quantitative data, such as reaction yields, melting points, or spectroscopic data for the synthesis of Imiclopazine, is available in the reviewed public literature. The data presented below is for illustrative purposes of the kind of information that would be collected during a synthesis campaign.
| Step | Reactants | Products | Theoretical Yield (g) | Actual Yield (g) | Percentage Yield (%) |
| 1 | 2-Chlorophenothiazine, 1,3-Dichloropropane | 10-(3-Chloropropyl)-2-chlorophenothiazine | Data not available | Data not available | Data not available |
| 2 | 10-(3-Chloropropyl)-2-chlorophenothiazine, Piperazine | 1-(3-(2-Chlorophenothiazin-10-yl)propyl)piperazine | Data not available | Data not available | Data not available |
| 3 | 1-(2-Hydroxyethyl)-3-methylimidazolidin-2-one, Thionyl chloride | 1-(2-Chloroethyl)-3-methylimidazolidin-2-one | Data not available | Data not available | Data not available |
| 4 | 1-(2-Chloroethyl)-3-methylimidazolidin-2-one, 1-(3-(2-Chlorophenothiazin-10-yl)propyl)piperazine | Imiclopazine | Data not available | Data not available | Data not available |
Conclusion
Imiclopazine possesses a complex chemical structure that requires a multi-step synthesis. While a detailed, validated experimental protocol is not publicly available, a plausible synthetic route can be constructed based on established organic chemistry principles and analogous reactions for similar phenothiazine derivatives. The proposed pathway highlights the key bond-forming reactions, namely N-alkylations, that are central to the assembly of the final molecule. Further research into archived patents or internal documents from the original developing company, Asta-Werke, would be necessary to uncover the precise experimental details of its synthesis.
